XPhosPdG1

Pd-catalyzed α-heteroarylation ketone functionalization cross-coupling optimization

XPhosPdG1 is a first-generation Buchwald palladium precatalyst that eliminates the reproducibility issues of in-situ Pd/ligand mixtures. Its pre-coordinated XPhos ligand and 2-phenylethan-1-amine backbone ensure consistent activation via deprotonation—no dba inhibition, no induction periods. An air/moisture-stable solid (mp 205–210°C), it simplifies handling for HTE panels, continuous flow (packed-bed microreactors), and industrial-scale amination of aryl chlorides at low catalyst loadings. Ideal for Suzuki, Buchwald-Hartwig, Heck, Negishi, Sonogashira, Stille, Hiyama couplings, and ketone α-arylation. Choose XPhosPdG1 for reproducible, high-yield cross-coupling from screening to scale-up.

Molecular Formula C41H59ClNPPd
Molecular Weight 738.77
CAS No. 1028206-56-5
Cat. No. B2620162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXPhosPdG1
CAS1028206-56-5
Molecular FormulaC41H59ClNPPd
Molecular Weight738.77
Structural Identifiers
SMILESCC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+]
InChIInChI=1S/C33H49P.C8H10N.ClH.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;9-7-6-8-4-2-1-3-5-8;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1
InChIKeyHTAJCNQBAFZEJO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





XPhosPdG1 (CAS 1028206-56-5): A First-Generation Buchwald Palladium Precatalyst for Cross-Coupling


XPhosPdG1, also designated XPhos Pd G1, is a first-generation (G1) Buchwald palladium precatalyst comprising a palladium(II) center coordinated by a chloride ligand, the electron-rich biarylphosphine XPhos, and a 2-phenylethan-1-amine chelating backbone . As a preformed, air- and moisture-stable solid (mp 205–210 °C) , it serves as a well-defined Pd(II) source that, upon deprotonation by base, undergoes reductive elimination to release the active Pd(0)–XPhos catalytic species in situ . This precatalyst is widely applicable to C–C and C–N bond-forming reactions, including Suzuki–Miyaura, Buchwald–Hartwig amination, Heck, Negishi, Sonogashira, Stille, and Hiyama couplings, as well as borylation of aryl chlorides and α-arylation of ketones .

Why XPhosPdG1 Cannot Be Simply Substituted with Other In-Class Palladium Catalysts


The performance of palladium catalysts in cross-coupling is exquisitely sensitive to the nature of the active LPd(0) species, which is dictated by the ligand structure, the precatalyst activation pathway, and the counterion [1]. In situ mixtures of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with free XPhos ligand often suffer from irreproducible activation kinetics, incomplete coordination, and inhibition by displaced dibenzylideneacetone (dba) or acetate, leading to variable yields and induction periods [1]. While other G1 Buchwald precatalysts share the same activation mechanism, they employ different biarylphosphine ligands (e.g., RuPhos, SPhos, BrettPhos) that possess distinct steric and electronic profiles, profoundly altering substrate scope and selectivity . Even within the XPhos series, later-generation precatalysts (G2, G3, G4) exhibit markedly different activation requirements, solution stability, and byproduct profiles, making direct substitution without re-optimization a significant risk to reaction outcomes . The quantitative evidence below substantiates these points.

XPhosPdG1 Performance Differentiators: Quantitative Evidence Against Alternatives


Direct Comparison in Pd-Catalyzed α-Heteroarylation of Ketones: XPhosPdG1 Outperforms Common Pd Sources and Preformed Complexes

In a systematic catalyst screen for the α-heteroarylation of acetophenone with 3-bromopyridine, XPhos Pd G1 (STREM 46-0268) was identified as one of the best-performing catalysts, delivering yields in the range of 40–80% [1]. This performance was equivalent to the optimized in situ systems Pd₂(dba)₃/tBuPHBF₄ and Pd₂(dba)₃/XPhos, but markedly superior to other common palladium sources and preformed complexes, which gave only moderate (20–40% yield) or negligible activity [1]. The study explicitly notes that pre-coordination of catalyst and ligand (as in XPhos Pd G1) provided enhanced reactivity and selectivity by avoiding the inhibitory effect of heteroatoms on in situ active catalyst formation [1].

Pd-catalyzed α-heteroarylation ketone functionalization cross-coupling optimization

Generational Comparison of Buchwald Precatalysts: XPhosPdG1 Activation Requires Stronger Base and Higher Temperature than G2 Analogs

XPhosPdG1, as a first-generation (G1) precatalyst, is activated by deprotonation of its aliphatic 2-phenylethan-1-amine backbone, a process that typically requires a stronger base and/or elevated temperature to proceed efficiently [1]. In contrast, second-generation (G2) Buchwald precatalysts replace this backbone with a more acidic aromatic 2-aminobiphenyl ligand, enabling activation at room temperature using weaker bases such as phosphates or carbonates [1]. This mechanistic distinction has direct practical implications: XPhosPdG1 is less compatible with base-sensitive substrates that demand mild conditions, whereas G2 catalysts offer greater operational flexibility [1].

Buchwald precatalyst generation catalyst activation reaction condition compatibility

Performance in Challenging Suzuki–Miyaura Couplings: XPhos-Based Systems Enable High Yields with Hindered and Heteroaryl Substrates

While head-to-head data comparing XPhosPdG1 directly to other ligands in Suzuki–Miyaura couplings are not available in the retrieved sources, class-level evidence indicates that the XPhos ligand scaffold, common to XPhosPdG1 and its higher-generation analogs, is particularly effective for sterically hindered and heteroaromatic substrates [1]. In a reported optimization of a desulfonylative Suzuki–Miyaura cross-coupling, the use of XPhos as ligand provided a yield of 39%, which, while lower than the optimal DavePhos system (93% yield), still demonstrates competent activity [1]. More generally, SPhos and XPhos ligands are described as "highly universal ligands for Suzuki–Miyaura reactions, especially with hindered aryl substrates and heteroaryl halides" , with XPhos enabling efficient couplings of aryl chlorides .

Suzuki-Miyaura coupling hindered aryl substrates heteroaryl halides

XPhosPdG1 Provides a Pre-Coordinated Active Catalyst Species, Avoiding dba Inhibition Observed with Pd₂(dba)₃-Based Systems

A key practical advantage of XPhosPdG1 over in situ systems employing Pd₂(dba)₃ as a palladium source is the avoidance of catalyst inhibition by dibenzylideneacetone (dba) [1][2]. In situ systems using Pd₂(dba)₃ often suffer from irreproducible kinetics and reduced activity due to dba coordination to Pd(0), which can slow or completely inhibit the catalytic cycle [1]. XPhosPdG1, as a preformed complex with the XPhos ligand already bound, bypasses this issue entirely, ensuring consistent and predictable generation of the active LPd(0) species upon base deprotonation [2]. This was explicitly noted in the α-heteroarylation study: pre-coordinated catalysts like XPhos Palladacycle Gen. 1 showed enhanced reactivity and selectivity compared to in situ formed catalysts [2].

catalyst inhibition dibenzylideneacetone (dba) pre-coordination advantage

XPhosPdG1 Exhibits High Thermal Stability and Defined Purity, Facilitating Reproducible Weighing and Storage

XPhosPdG1 is a crystalline solid with a melting point of 205–210 °C, indicating significant thermal stability that simplifies handling and storage compared to more labile palladium sources . It is described as air- and moisture-stable, allowing it to be weighed in air without special precautions . This contrasts with traditional Pd(0) sources such as Pd₂(dba)₃ (decomposes >150 °C) and Pd(PPh₃)₄ (mp ~115 °C, air-sensitive), which require inert atmosphere handling and degrade upon prolonged storage, leading to batch-to-batch variability in catalytic performance [1]. The commercial material typically has a purity of ≥98% , ensuring reproducible stoichiometry in catalyst loading calculations.

catalyst stability storage and handling thermal stability

XPhosPdG1 Enables C–N Bond Formation with Aryl Chlorides at Low Catalyst Loadings

XPhosPdG1 is specifically documented as a catalyst for cross-coupling reactions of electron-deficient anilines with aryl chlorides and for rapid C–N bond-forming processes at low catalyst loading . The XPhos ligand scaffold is well-established for enabling the amination of aryl chlorides—substrates that are more abundant and economical but less reactive than aryl bromides or iodides—with high efficiency [1]. While quantitative yield or TON data for XPhosPdG1 in C–N coupling are not provided in the retrieved sources, the application is explicitly listed in authoritative vendor technical documentation as a key use case . This contrasts with many traditional palladium-phosphine systems (e.g., Pd(PPh₃)₄), which exhibit very low or no activity for aryl chloride amination [2].

Buchwald-Hartwig amination aryl chlorides C–N cross-coupling

Optimal Application Scenarios for XPhosPdG1 Based on Quantitative Evidence


Screening and Development of Pd-Catalyzed α-Heteroarylation Protocols for Ketone Functionalization

Based on direct head-to-head data, XPhosPdG1 is a top-tier catalyst candidate for initial screening in palladium-catalyzed α-heteroarylation of ketones [1]. Its pre-coordinated nature eliminates dba inhibition and ensures reproducible formation of the active LPd(0) species, leading to yields in the 40–80% range under thermal or microwave-assisted conditions [1]. This application is particularly valuable in medicinal chemistry for the late-stage diversification of carbonyl-containing scaffolds.

Buchwald-Hartwig Amination Using Aryl Chlorides as Cost-Effective Electrophiles

XPhosPdG1 is explicitly indicated for C–N bond formation with aryl chlorides, including challenging electron-deficient anilines, and is capable of achieving this at low catalyst loadings [2]. This makes it a preferred catalyst for industrial-scale synthesis of pharmaceutical intermediates where the use of less expensive aryl chlorides (vs. bromides/iodides) can significantly reduce overall production costs, provided that substrate base-sensitivity is compatible with the G1 activation requirements.

High-Throughput Experimentation (HTE) for Ligand and Condition Optimization in Cross-Coupling

The high thermal stability (mp 205–210 °C), air/moisture stability, and defined purity of XPhosPdG1 make it an ideal candidate for inclusion in high-throughput screening (HTE) catalyst panels . Its reproducible handling characteristics allow for accurate automated weighing and dispensing, minimizing variability in HTE workflows. The well-understood G1 activation mechanism provides a clear baseline for comparison when evaluating next-generation precatalysts or in situ ligand systems [3].

Continuous Flow Synthesis via Packed-Bed Microreactors for C–N Bond Formation

XPhosPdG1 is specifically cited for use in C–N bond-forming reactions conducted in packed-bed microreactors . The heterogeneous nature of the catalyst in such setups and its robust thermal stability are advantageous for continuous flow processing, enabling improved heat transfer, safety, and scalability compared to batch reactions.

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